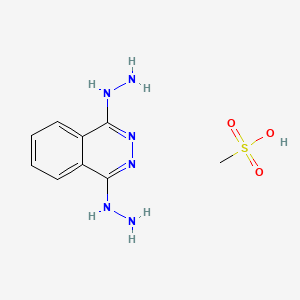
Dihydralazine mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydralazine mesylate is a pharmaceutical compound with antihypertensive properties. It belongs to the hydrazinophthalazine chemical class and is primarily used to manage high blood pressure by expanding blood vessels, thereby reducing vascular resistance and enabling smoother blood flow .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydralazine mesylate involves the reaction of hydralazine with formaldehyde and subsequent methylation. The reaction conditions typically include controlled temperatures and pH levels to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The process is optimized for high yield and stability, with strict control over temperature and humidity .
Chemical Reactions Analysis
Types of Reactions
Dihydralazine mesylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: The compound can be reduced, although this is less common.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are typically used.
Major Products Formed
The major products formed from these reactions include various degradation products, which can be identified using techniques like HPLC and mass spectrometry .
Scientific Research Applications
Dihydralazine mesylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Primarily used to manage hypertension and studied for its potential effects on other cardiovascular conditions.
Industry: Utilized in the production of antihypertensive medications and in research on drug interactions and stability
Mechanism of Action
Dihydralazine mesylate exerts its effects by combating the effects of adrenaline and expanding blood vessels. This action reduces vascular resistance and lowers blood pressure. The molecular targets include adrenergic receptors and pathways involved in vascular tone regulation .
Comparison with Similar Compounds
Dihydralazine mesylate is similar to other antihypertensive agents like hydralazine. it has unique properties that make it distinct:
Hydralazine: Both compounds belong to the hydrazinophthalazine class and have similar antihypertensive effects.
Hydrochlorothiazide: Often combined with this compound in antihypertensive formulations, but it has a different mechanism of action as a diuretic.
Properties
CAS No. |
69467-96-5 |
|---|---|
Molecular Formula |
C9H14N6O3S |
Molecular Weight |
286.31 g/mol |
IUPAC Name |
(4-hydrazinylphthalazin-1-yl)hydrazine;methanesulfonic acid |
InChI |
InChI=1S/C8H10N6.CH4O3S/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;1-5(2,3)4/h1-4H,9-10H2,(H,11,13)(H,12,14);1H3,(H,2,3,4) |
InChI Key |
DRFCWYSGNDFNPW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C2C(=C1)C(=NN=C2NN)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


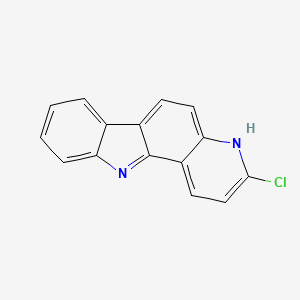

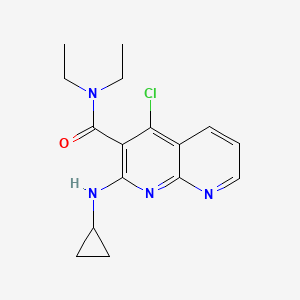

![(E)-but-2-enedioic acid;2-[1-[2-[[5-(pyrrolidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12719265.png)
![[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid](/img/structure/B12719275.png)

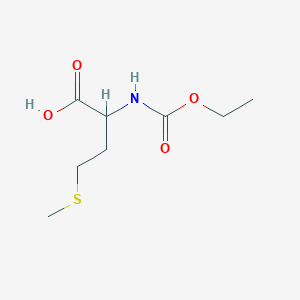
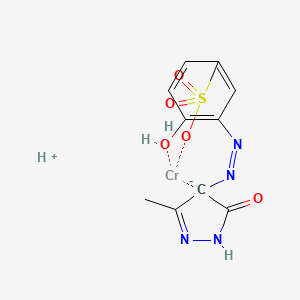

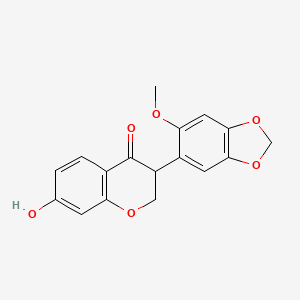
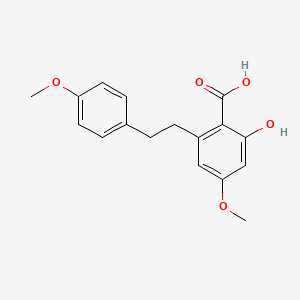

![(2S,5R,6S)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12719339.png)
